1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are characterized by a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system consisting of a pyrazole ring fused to a pyrimidine ring. While specific applications in scientific research are limited for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, the broader class of pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities and serve as important building blocks for various pharmacological agents. [, , ]
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, also known by its CAS number 5401-15-0, is a heterocyclic compound with the molecular formula and a molecular weight of 166.14 g/mol. This compound features a pyrazolo[3,4-d]pyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities. It is classified under the category of pyrazole derivatives, which are known for their applications in pharmaceuticals, particularly as anticancer agents and enzyme inhibitors.
The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through various methods. A notable approach involves the reaction of 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride in dry toluene under reflux conditions. The general reaction can be summarized as follows:
This method highlights the efficiency of using oxalyl chloride as a reagent for the transformation of amides into more complex heterocycles.
The compound participates in various chemical reactions typical for pyrazolo[3,4-d]pyrimidines. These reactions often involve nucleophilic substitutions or cyclization processes that lead to the formation of more complex derivatives:
These reactions are crucial for developing new compounds with improved pharmacological properties.
The mechanism of action for compounds like 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves inhibition of specific enzymes or receptors. For instance:
Studies indicate that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The physical properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione include:
Chemical properties include:
These properties influence its handling during synthesis and application in research settings.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has significant applications in medicinal chemistry:
Research continues into optimizing these compounds for better efficacy and selectivity against specific cancer types while minimizing side effects associated with traditional therapies .
The foundational synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 5401-15-0) relies on cyclocondensation reactions employing commercially available pyrazole precursors. The most efficient method involves refluxing 5-amino-1-methyl-1H-pyrazole-4-carboxamide with oxalyl chloride (1.2 equivalents) in anhydrous toluene. This one-pot transformation achieves a 92% yield of the target compound after 12 hours under reflux conditions, followed by cooling, filtration, and ether washing [1] [4]. The reaction proceeds through nucleophilic acyl substitution, where oxalyl chloride activates the carboxamide group, enabling intramolecular cyclization via nucleophilic attack from the pyrazole's adjacent amino group [4].
Alternative routes employ urea fusion techniques, where 5-amino-1-methyl-1H-pyrazole-4-carboxamide undergoes thermal cyclization with urea at elevated temperatures (180–200°C). While avoiding hazardous reagents like oxalyl chloride, this method yields ≤60% of the target compound and requires rigorous purification [6]. Microwave-assisted cyclization reduces reaction times from hours to minutes (20–30 min) but shows negligible yield improvement over conventional reflux [5].
Table 1: Conventional Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Precursor | Reagent/Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|
5-Amino-1-methylpyrazole-4-carboxamide | Oxalyl chloride, toluene, reflux | 12 h | 92 | High yield; single-step |
5-Amino-1-methylpyrazole-4-carboxamide | Urea, 200°C | 3–4 h | 45–60 | Avoids hazardous chlorinating agents |
Ethoxymethylene malononitrile | Phenylhydrazine → NaOH hydrolysis → urea fusion | Multi-step | 70 (overall) | Enables N1 aryl substitution |
Sustainable synthetic strategies focus on solvent-free fusion and catalytic aqueous systems to functionalize the pyrazolo[3,4-d]pyrimidine core. Solvent-free fusion of 5-amino-1-methylpyrazole-4-carboxamide with dimethyl carbonate (acting as both reagent and solvent) at 150°C produces the core scaffold in 85% yield within 2 hours, eliminating toluene use and reducing energy input by 40% compared to reflux methods [5].
Microwave irradiation enables rapid N-alkylation at the N7 position. Treatment with alkyl halides in DMF under microwave radiation (100 W, 120°C) completes substitution in 15–20 minutes with yields >90%. This contrasts sharply with conventional heating (6–8 hours, 75% yield) and significantly reduces solvent consumption [3]. For arylhydrazone formation, glacial acetic acid catalysis in ethanol/water (4:1) at 60°C achieves 88% yield of hydrazone derivatives within 1 hour, replacing anhydrous solvents and minimizing waste [2].
Table 2: Green Functionalization Techniques for Pyrazolo[3,4-d]pyrimidine Derivatives
Reaction Type | Green Conditions | Time/Temp | Yield (%) | Environmental Benefit |
---|---|---|---|---|
Core formation | Dimethyl carbonate (neat), 150°C | 2 h / 150°C | 85 | Eliminates organic solvents |
N7-Alkylation | Alkyl halide, K₂CO₃, DMF, microwave irradiation | 20 min / 120°C | 90–95 | 75% energy reduction |
Arylhydrazone formation | Hydrazine, glacial AcOH, ethanol/water (4:1) | 1 h / 60°C | 88 | Uses benign solvent mixture |
Late-stage functionalization of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione scaffold enables access to structurally diverse libraries through regioselective modifications:
Carbohydrate conjugation at N7 via glycosylation produces nucleoside analogs with enhanced water solubility. Fusion of the core scaffold with acetyl-protected D-glucose or D-xylose under acidic conditions yields N7-glycosyl derivatives. Deprotection yields water-soluble analogs showing 8-fold increased uptake in cancer cells versus parent compounds [7].
Transition metal catalysis enables direct C–C bond formation on the pyrazolo[3,4-d]pyrimidine scaffold. Suzuki-Miyaura coupling installs aryl/heteroaryl groups at C4 using 4-chloro precursors as substrates:
4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine + ArB(OH)₂ → 4-Aryl-1-methylpyrazolo[3,4-d]pyrimidine
Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C achieves 75–92% yields. Electron-deficient boronic acids (4-CF₃, 4-CN) react fastest (2–3 hours), while electron-rich analogs require extended time (6–8 hours) [3] [5].
Organocatalyzed annulations construct fused systems. Knoevenagel condensation with aldehydes using piperidine/acetic acid catalysis yields arylidene derivatives at C7. For example, 7-(furan-2-ylmethylene)-8-oxo-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidines form via one-pot three-component reactions involving thiourea, chloroacetic acid, and furfural under solvent-free conditions (yield: 82%) [5].
Regioselective cyclizations are critical for triazolopyrimidine hybrids. Cyclocondensation of hydrazino derivatives with CS₂/KOH generates [1,2,4]triazolo[1,5-c]pyrimidines, while intramolecular Ullmann coupling with o-iodoanilides yields tricyclic quinazolinone hybrids. These display potent CDK2 inhibition (IC₅₀ = 57–119 nM) through additional hinge region interactions [7].
Table 3: Catalyst Systems for Pyrazolo[3,4-d]pyrimidine Annulation
Reaction Type | Catalyst System | Substrates | Products | Yield (%) |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 4-Chloro derivatives, ArB(OH)₂ | 4-Arylpyrazolopyrimidines | 75–92 |
Knoevenagel annulation | Piperidine/AcOH, solvent-free | Thiol derivatives, aldehydes | Thiazolo[3,2-a]pyrimidines | 78–82 |
Triazole formation | KOH, ethanol, reflux | Hydrazino derivatives, CS₂ | [1,2,4]Triazolo[1,5-c]pyrimidines | 70–85 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: